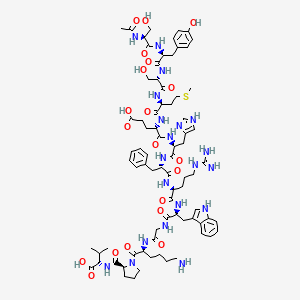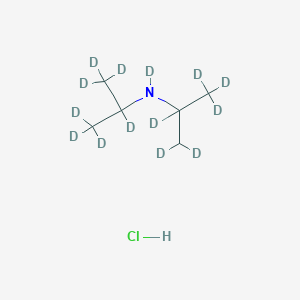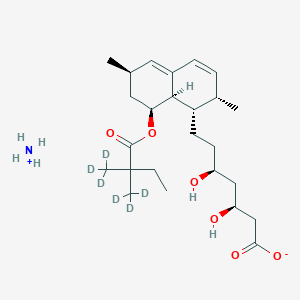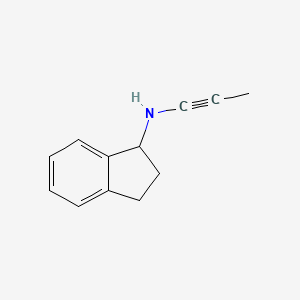
2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2. It is a dioxolane derivative, characterized by the presence of two oxygen atoms in a five-membered ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane typically involves the reaction of acetone with isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: 0-25°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxolane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which 2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane exerts its effects involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of enzymes and other biological molecules. The pathways involved may include metabolic processes where the compound is metabolized to active intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4-Trimethyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
2,2,4-Trimethyl-4-propan-2-yl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for various applications that similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2,2,4-trimethyl-4-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(5)6-10-8(3,4)11-9/h7H,6H2,1-5H3 |
InChI-Schlüssel |
GZSGPWGIPPOVMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(COC(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)



![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)


![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)

![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)

